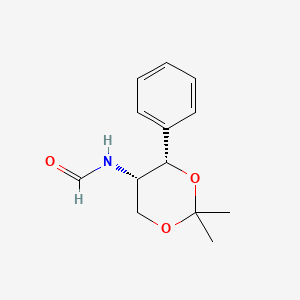
1-Fluoro-4-(4-fluorophenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(4-fluorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives and fluoroaromatics. Its chemical formula is C16H10F2 and it has a molecular weight of 240.25 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a naphthalene ring system, making it a valuable compound in various chemical applications.
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(4-fluorophenyl)naphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate. Industrial production methods may involve large-scale synthesis using similar coupling reactions with optimized conditions for higher yields and purity .
Analyse Des Réactions Chimiques
1-Fluoro-4-(4-fluorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the fluorine atoms, which activate the aromatic ring towards nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Reduction reactions can also be performed to modify the aromatic ring system.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a common reaction involving this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-4-(4-fluorophenyl)naphthalene has several scientific research applications:
Biology and Medicine:
Mécanisme D'action
The mechanism by which 1-Fluoro-4-(4-fluorophenyl)naphthalene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(4-fluorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound has a similar structure but with only one fluorine atom attached to the naphthalene ring.
1-Bromonaphthalene: Another naphthalene derivative with a bromine atom instead of fluorine, which affects its reactivity and applications.
1-Chloronaphthalene: Similar to 1-Fluoronaphthalene but with a chlorine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct chemical and physical properties compared to its mono-substituted counterparts.
Propriétés
Formule moléculaire |
C16H10F2 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-fluoro-4-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H |
Clé InChI |
FMYLMQSUEXPMEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


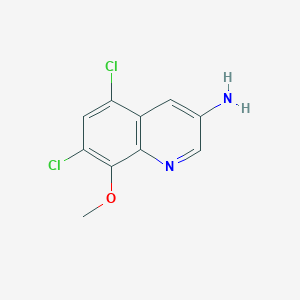
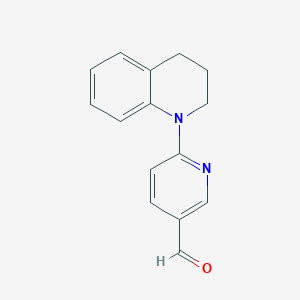
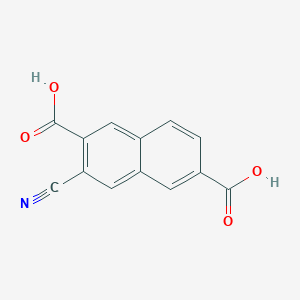


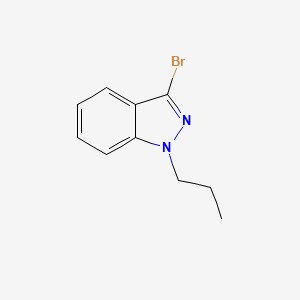
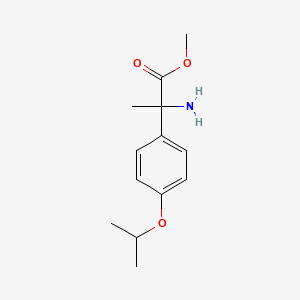
![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)




